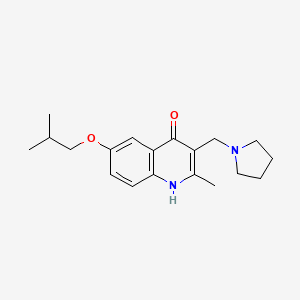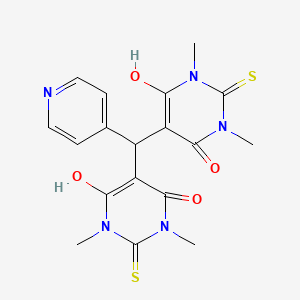
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of quinoline and has been shown to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood. However, it has been proposed that 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol exerts its effects by modulating the activity of various signaling pathways. For example, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various signaling pathways. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is its high potency and selectivity. It has been reported to exhibit a high affinity for its target molecules, which makes it a useful tool for studying various signaling pathways. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further development.
However, there are also some limitations to the use of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments. One of the limitations is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the mechanism of action of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One direction is to further investigate its mechanism of action and identify its target molecules. This information could be used to develop more potent and selective derivatives of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol.
Another direction is to investigate the therapeutic potential of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in other diseases. For example, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol could be studied for its potential applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Furthermore, the development of new formulations of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol with improved solubility could facilitate its administration in vivo and increase its therapeutic potential.
Conclusion
In conclusion, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and to develop more potent and selective derivatives.
合成方法
The synthesis of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 6-hydroxy-2-methyl-4-quinolinol with isobutyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with pyrrolidine and sodium hydride to yield 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. This method has been reported to provide a high yield of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and has been used in various studies.
科学研究应用
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study reported that 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol exhibited neuroprotective effects in a mouse model of Parkinson's disease. Moreover, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
2-methyl-6-(2-methylpropoxy)-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)12-23-15-6-7-18-16(10-15)19(22)17(14(3)20-18)11-21-8-4-5-9-21/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEIVDKJMAADOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(2-methylpropoxy)-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-1-(cyclopropylmethyl)-6-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B4943457.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline](/img/structure/B4943461.png)
![2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide](/img/structure/B4943475.png)
![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4943486.png)

![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
methyl]phosphonate](/img/structure/B4943511.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)

![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
![isopropyl 4,4,4-trifluoro-2-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-3-oxobutanoate](/img/structure/B4943527.png)
![2-(2-furyl)-5-imino-6-[(5-nitro-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4943541.png)
![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4943555.png)